[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol
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Overview
Description
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it valuable in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the reaction of [1.1.1]propellane with an appropriate organometallic reagent, followed by functionalization to introduce the hydroxyl group. For example, the reaction of [1.1.1]propellane with isopropylmagnesium bromide, followed by oxidation, can yield the desired compound .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often employs continuous flow synthesis techniques. This approach allows for the efficient generation of [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species. Continuous flow processes offer high throughput and scalability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides, amines, or other substituted derivatives.
Scientific Research Applications
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, offering improved metabolic stability and solubility.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug candidates.
Industry: Utilized in materials science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the properties of other functional groups while providing enhanced stability and solubility. The compound’s unique three-dimensional structure allows it to interact with molecular targets in a distinct manner, potentially leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, often used as a bioisostere for phenyl rings and tert-butyl groups.
[1.1.1]Propellane: A key intermediate in the synthesis of bicyclo[1.1.1]pentane derivatives.
Cubane: Another three-dimensional scaffold used in medicinal chemistry for its unique properties.
Uniqueness
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol stands out due to its specific substitution pattern, which imparts unique physicochemical properties. Its isopropyl group and hydroxyl functionality make it a versatile building block for further chemical modifications, enhancing its utility in various applications .
Properties
CAS No. |
2287331-95-5 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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